

D-Amphetamine vs. D-Amphetamine Isopropylurea: A Comparative Potency Analysis

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Compound of Interest

Compound Name: *D-Amphetamine Isopropylurea*

Cat. No.: *B15353274*

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A detailed guide for researchers and drug development professionals on the comparative potency of D-Amphetamine and the novel compound, **D-Amphetamine Isopropylurea**. This guide synthesizes available data and outlines key experimental protocols for potency determination.

Introduction

D-Amphetamine is a well-characterized central nervous system (CNS) stimulant, renowned for its potent effects on the dopamine (DA) and norepinephrine (NE) systems.^{[1][2]} Its primary mechanism of action involves the release of these catecholamines from presynaptic terminals and the blockade of their reuptake, leading to increased synaptic concentrations.^{[3][4]} This pharmacological profile underpins its therapeutic use in conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, as well as its potential for abuse.^{[2][5]} **D-Amphetamine Isopropylurea**, a derivative of D-Amphetamine with an isopropylurea moiety attached to the nitrogen atom, is a less-characterized compound. While its chemical structure is documented, a comprehensive evaluation of its pharmacological activity and potency in comparison to its parent compound, D-Amphetamine, is not readily available in the published scientific literature.

This guide aims to provide a comparative overview based on established principles of structure-activity relationships (SAR) for amphetamine analogues and to furnish detailed experimental protocols for the in vitro determination of their potency.

Potency Comparison: A Structural Perspective

Direct experimental data comparing the potency of D-Amphetamine and **D-Amphetamine Isopropylurea** is currently unavailable. However, an inferential analysis based on the structure-activity relationships of amphetamine derivatives can provide valuable insights.

The addition of a bulky and polar isopropylurea group at the nitrogen of the amphetamine scaffold is a significant structural modification. N-alkylation of amphetamine is known to influence its potency and selectivity for monoamine transporters.^[6] Generally, increasing the size of the N-alkyl substituent beyond a certain point tends to decrease stimulant activity. The isopropylurea group introduces steric hindrance and alters the lipophilicity and electronic properties of the molecule compared to D-Amphetamine.

It is hypothesized that the large isopropylurea substituent may hinder the optimal binding of the molecule to the dopamine transporter (DAT) and norepinephrine transporter (NET), the primary targets of D-Amphetamine. This steric clash could potentially reduce the affinity and/or the efficacy of the compound as a releasing agent or reuptake inhibitor, thereby lowering its potency compared to D-Amphetamine.

Quantitative Data Summary

As of the latest literature review, no direct comparative studies providing quantitative data on the potency of D-Amphetamine versus **D-Amphetamine Isopropylurea** have been identified. The following table is provided as a template for future experimental findings.

Compound	Assay Type	Target	Potency Metric (e.g., IC50, EC50)	Reference
D-Amphetamine	Dopamine Transporter (DAT) Binding	Human DAT	Data Not Available in this Format	
Dopamine Release	Rat Striatal Synaptosomes	Data Not Available in this Format		
Norepinephrine Transporter (NET) Binding	Human NET	Data Not Available in this Format		
Norepinephrine Release	Rat Cortical Synaptosomes	Data Not Available in this Format		
D-Amphetamine Isopropylurea	Dopamine Transporter (DAT) Binding	Human DAT	Data Not Available	
Dopamine Release	Rat Striatal Synaptosomes	Data Not Available		
Norepinephrine Transporter (NET) Binding	Human NET	Data Not Available		
Norepinephrine Release	Rat Cortical Synaptosomes	Data Not Available		

Experimental Protocols

To empirically determine the comparative potency of D-Amphetamine and **D-Amphetamine Isopropylurea**, the following in vitro assays are recommended. These protocols are standard in the field of psychostimulant pharmacology.^{[7][8]}

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of the compounds for the dopamine and norepinephrine transporters.

Objective: To measure the equilibrium dissociation constant (K_i) of the test compounds for DAT and NET.

Materials:

- HEK293 cells stably expressing human DAT or NET.
- Radioligand: [^3H]WIN 35,428 for DAT; [^3H]Nisoxetine for NET.[9]
- Test compounds: D-Amphetamine and **D-Amphetamine Isopropylurea**.
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Filtration apparatus with GF/B filters.
- Scintillation counter.

Procedure:

- Prepare cell membranes from HEK293-hDAT or HEK293-hNET cells.
- In a 96-well plate, add cell membranes, varying concentrations of the test compound, and a fixed concentration of the respective radioligand.
- Incubate at room temperature for 2 hours to reach equilibrium.
- Terminate the binding by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 μM GBR 12909 for DAT, 10 μM Desipramine for NET).

- Calculate the K_i values using the Cheng-Prusoff equation.

Monoamine Release Assay

This assay measures the ability of the compounds to induce the release of dopamine and norepinephrine from pre-loaded synaptosomes.

Objective: To determine the EC₅₀ value for monoamine release induced by the test compounds.

Materials:

- Rat striatal (for dopamine) or cortical (for norepinephrine) tissue.
- Percoll gradients for synaptosome preparation.
- [³H]Dopamine or [³H]Norepinephrine.
- Krebs-Ringer buffer.
- Test compounds: D-Amphetamine and **D-Amphetamine Isopropylurea**.
- Scintillation counter.

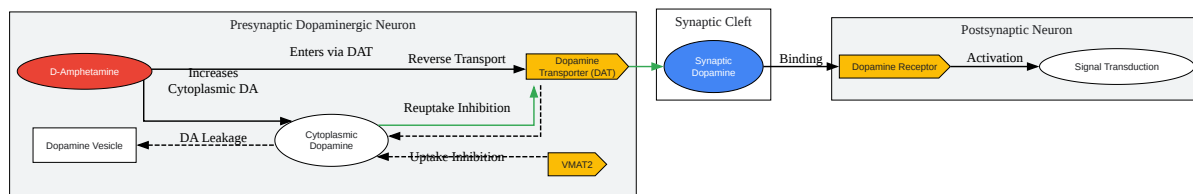
Procedure:

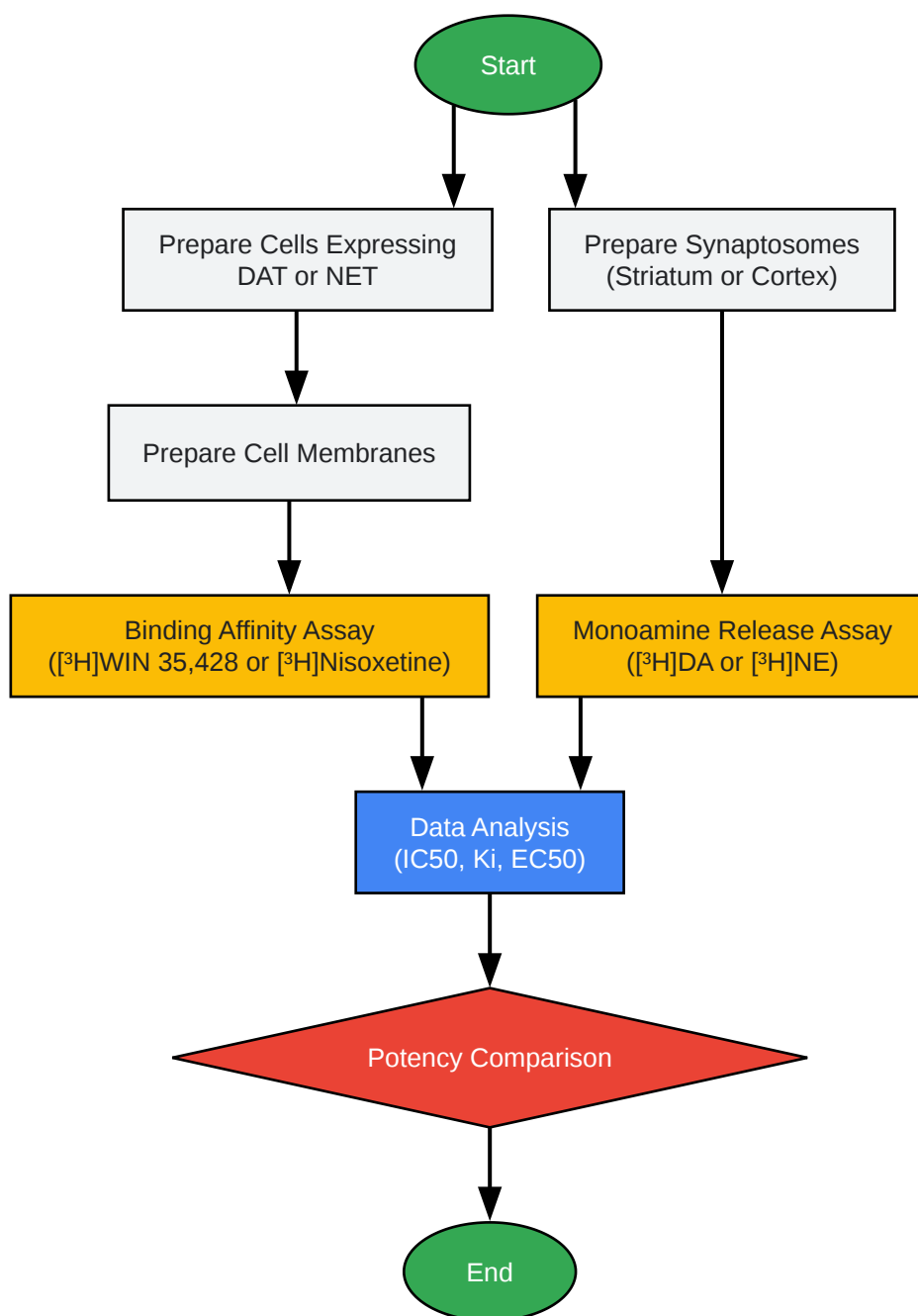
- Prepare synaptosomes from the respective brain regions.
- Pre-load the synaptosomes with [³H]Dopamine or [³H]Norepinephrine by incubating at 37°C for 30 minutes.
- Wash the synaptosomes to remove excess radiolabel.
- Initiate release by adding varying concentrations of the test compounds.
- Incubate for 10 minutes at 37°C.
- Terminate the release by pelleting the synaptosomes via centrifugation.

- Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
- Calculate the percentage of release for each concentration and determine the EC50 values.

Visualizations

Signaling Pathway of D-Amphetamine





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